molecular formula C11H13BrN2O B8580539 3-bromo-N-pyrrolidin-3-yl-benzamide

3-bromo-N-pyrrolidin-3-yl-benzamide

Cat. No.: B8580539
M. Wt: 269.14 g/mol
InChI Key: CZPCRXDUPVHYFW-UHFFFAOYSA-N
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Description

3-Bromo-N-pyrrolidin-3-yl-benzamide is a benzamide derivative characterized by a pyrrolidine ring substituted at the 3-position of the benzamide core. The bromine atom at the 3-position of the aromatic ring contributes to its electronic and steric properties, making it a candidate for pharmacological studies, particularly in neurotransmitter modulation (e.g., serotonin reuptake inhibition) . Its molecular formula is C₁₁H₁₃BrN₂O, with a molecular weight of 285.14 g/mol.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

3-bromo-N-pyrrolidin-3-ylbenzamide

InChI

InChI=1S/C11H13BrN2O/c12-9-3-1-2-8(6-9)11(15)14-10-4-5-13-7-10/h1-3,6,10,13H,4-5,7H2,(H,14,15)

InChI Key

CZPCRXDUPVHYFW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

4-Bromo-3-Fluoro-N-(6-Methylpyridin-2-yl)-Benzamide (Compound 35, )
  • Structure : Contains a bromine at the 4-position and fluorine at the 3-position of the benzamide core, coupled with a 6-methylpyridinyl substituent.
  • Molecular Weight : 310 g/mol (GC-MS data) .
  • Key Differences: The pyridinyl group enhances π-π stacking interactions compared to the pyrrolidine group in the target compound.
  • Activity: Not explicitly reported, but structural analogs are often explored for kinase inhibition or CNS targets.
3-Bromo-5-Fluoro-N-(6-Methylpyridin-2-yl)-Benzamide (Compound 36, )
  • Structure : Bromine at 3-position, fluorine at 5-position, and pyridinyl substituent.
  • Molecular Weight : Similar to Compound 35 (~310 g/mol) .
  • Key Differences :
    • Halogen positioning affects steric bulk and electronic distribution. Fluorine at the 5-position may reduce metabolic stability compared to the target compound’s unsubstituted positions.

Pyrrolidine-Modified Benzamides

N-[(3S)-Pyrrolidin-3-yl] Benzamide Derivatives ()
  • Structure : Pyrrolidine ring with stereospecific (3S) configuration.
  • QSAR Insights :
    • Substituents at the R2 position significantly influence serotonin reuptake inhibition. For example:
  • 2-Me, 3-Cl at R2 enhances activity (logP ~3.2, molar refractivity ~80).
  • 2-i-Propyl at R2 reduces activity due to steric hindrance .
  • Comparison with Target Compound :
    • The absence of bulky R2 substituents in 3-bromo-N-pyrrolidin-3-yl-benzamide may favor membrane permeability but reduce target specificity.

Halogenated and Heterocyclic Analogs

3-Bromo-N-[4-[(2-Pyridin-3-yl-1-Piperidyl)Sulfonyl]Phenyl]Benzamide ()
  • Structure : Incorporates a sulfonyl-piperidine-pyridine moiety.
  • Key Differences :
    • The sulfonyl group increases hydrophilicity (logP ~1.5 vs. ~2.8 for the target compound).
    • Piperidine-pyridine substituents may enhance binding to receptors with polar pockets.
4-(3-(Trifluoromethyl)-3H-Diazirin-3-yl)Benzamide ()
  • Structure : Trifluoromethyl-diazirine group at the 4-position.
  • Molecular Weight : 245.16 g/mol.
  • Key Differences :
    • The diazirine group enables photoaffinity labeling, a tool absent in the target compound.
    • Trifluoromethyl enhances metabolic stability but reduces solubility.

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (Br, F) : Enhance binding to electron-rich targets (e.g., kinases) but may reduce solubility .
  • Pyrrolidine vs. Pyridine : Pyrrolidine offers conformational flexibility, while pyridine improves aromatic stacking .
  • Steric vs. Electronic Trade-offs : Bulky substituents (e.g., i-Propyl) hinder activity despite favorable logP values .

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